molecular formula C19H22N4O2 B11200901 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(propan-2-yl)piperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(propan-2-yl)piperidine-3-carboxamide

Cat. No.: B11200901
M. Wt: 338.4 g/mol
InChI Key: SOUXFFGKUGHDLW-UHFFFAOYSA-N
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Description

1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-ISOPROPYL-3-PIPERIDINECARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate (K2CO3) .

For industrial production, the process may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-ISOPROPYL-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-ISOPROPYL-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases, which are enzymes responsible for transferring phosphate groups from ATP to specific amino acids in proteins. This inhibition disrupts cellular signaling pathways that control cell growth, differentiation, and metabolism . Additionally, its analgesic properties are attributed to its ability to modulate pain pathways in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-ISOPROPYL-3-PIPERIDINECARBOXAMIDE stands out due to its unique structural features that enhance its biological activity and specificity. Its isopropyl and piperidinecarboxamide groups contribute to its stability and effectiveness as a therapeutic agent.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-propan-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C19H22N4O2/c1-12(2)22-19(24)13-6-5-9-23(10-13)18-17-16(20-11-21-18)14-7-3-4-8-15(14)25-17/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3,(H,22,24)

InChI Key

SOUXFFGKUGHDLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCCN(C1)C2=NC=NC3=C2OC4=CC=CC=C43

Origin of Product

United States

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